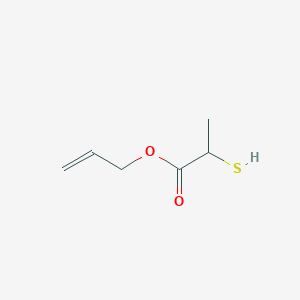
prop-2-enyl 2-sulfanylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
prop-2-enyl 2-sulfanylpropanoate is an organic compound with the molecular formula C6H10O2S It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by an allyl ester group, and the hydrogen atom of the alpha carbon is replaced by a mercapto group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of propionic acid, 2-mercapto-, allyl ester typically involves the reaction of an acrylic acid ester with hydrogen sulfide in the presence of a weakly basic amine base as a catalyst. The reaction is carried out in an essentially nonaqueous system containing less than 5% water and in the presence of a reactive solvent comprising polythiodipropionic acid ester . The reaction conditions include a temperature range from about 0°C to about 150°C and an H2S concentration within the range from about 0.1% to saturation in the reactive solvent .
Industrial Production Methods
Industrial production methods for propionic acid, 2-mercapto-, allyl ester often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to minimize the environmental impact of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
prop-2-enyl 2-sulfanylpropanoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The allyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Alcohols and thiols.
Substitution: Various substituted allyl esters and thiol derivatives
Applications De Recherche Scientifique
prop-2-enyl 2-sulfanylpropanoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of propionic acid, 2-mercapto-, allyl ester involves its interaction with various molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, the ester group can undergo hydrolysis to release propionic acid, which can act as an antimicrobial agent by disrupting the cell membrane of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propionic acid, 2-mercapto-: Similar structure but lacks the allyl ester group.
Propionic acid, 2-thio-: Contains a sulfur atom but in a different position.
Allyl propionate: Contains an allyl ester group but lacks the mercapto group.
Uniqueness
The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
16883-50-4 |
|---|---|
Formule moléculaire |
C6H10O2S |
Poids moléculaire |
146.21 g/mol |
Nom IUPAC |
prop-2-enyl 2-sulfanylpropanoate |
InChI |
InChI=1S/C6H10O2S/c1-3-4-8-6(7)5(2)9/h3,5,9H,1,4H2,2H3 |
Clé InChI |
UTIYASJLWJJSCY-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OCC=C)S |
SMILES canonique |
CC(C(=O)OCC=C)S |
Synonymes |
2-Mercaptopropionic acid allyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















